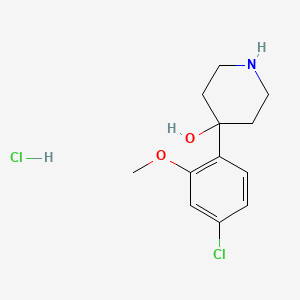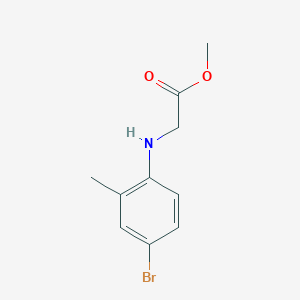
Methyl (4-bromo-2-methylphenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-bromo-2-methylphenyl)glycinate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of glycine, where the amino group is substituted with a methyl (4-bromo-2-methylphenyl) group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-bromo-2-methylphenyl)glycinate typically involves the esterification of glycine with 4-bromo-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product. The process is designed to be scalable and cost-effective, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-bromo-2-methylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.
Major Products Formed
Oxidation: 4-bromo-2-methylbenzoic acid.
Reduction: 4-bromo-2-methylbenzyl alcohol.
Substitution: 4-hydroxy-2-methylphenylglycinate, 4-cyano-2-methylphenylglycinate, or 4-amino-2-methylphenylglycinate.
Wissenschaftliche Forschungsanwendungen
Methyl (4-bromo-2-methylphenyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl (4-bromo-2-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The bromine atom and the glycine moiety play crucial roles in binding to the active site of the target molecule, thereby modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2-bromo-4-methylphenyl)glycinate
- Methyl (4-chloro-2-methylphenyl)glycinate
- Methyl (4-fluoro-2-methylphenyl)glycinate
Uniqueness
Methyl (4-bromo-2-methylphenyl)glycinate is unique due to the presence of the bromine atom at the para position relative to the glycine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to certain molecular targets.
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
methyl 2-(4-bromo-2-methylanilino)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-7-5-8(11)3-4-9(7)12-6-10(13)14-2/h3-5,12H,6H2,1-2H3 |
InChI-Schlüssel |
DNTMJLLFSJJTBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


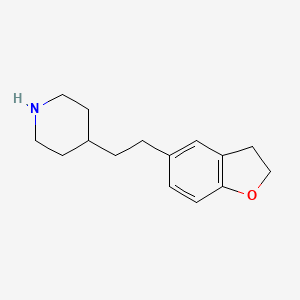

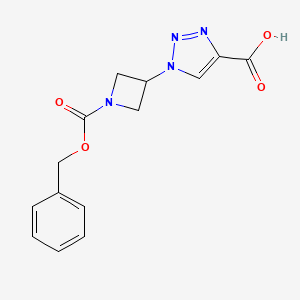
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
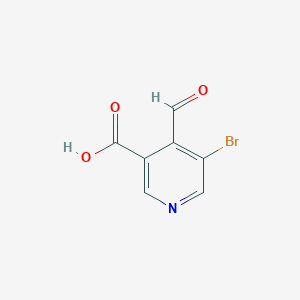


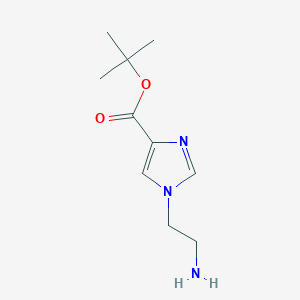

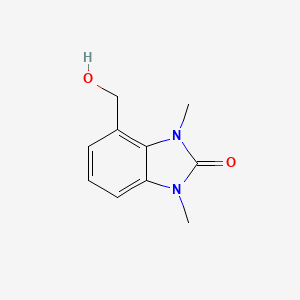
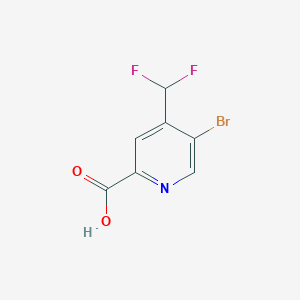
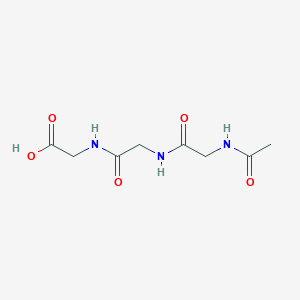
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
